N-(3-ethynylphenyl)cyclopentanecarboxamide
Overview
Description
N-(3-ethynylphenyl)cyclopentanecarboxamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a cyclopentanecarboxamide moiety. The molecular weight of this compound is 213.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)cyclopentanecarboxamide typically involves the reaction of 3-ethynylaniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(3-ethynylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the phenyl ring.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: N-(3-ethynylphenyl)cyclopentanecarboxamide is used as a building block in organic synthesis due to its reactivity and stability. It is employed in the synthesis of complex organic molecules and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and sensors for detecting specific biomolecules.
Medicine: this compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure makes it valuable for creating high-performance materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function. The cyclopentanecarboxamide moiety can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
- N-(3-ethynylphenyl)cyclohexanecarboxamide
- N-(3-ethynylphenyl)cyclobutanecarboxamide
- N-(3-ethynylphenyl)cyclopropanecarboxamide
Comparison: N-(3-ethynylphenyl)cyclopentanecarboxamide is unique due to the presence of a cyclopentanecarboxamide moiety, which imparts specific steric and electronic properties. Compared to its analogs with different ring sizes, this compound exhibits distinct reactivity and stability. The cyclopentanecarboxamide moiety provides a balance between rigidity and flexibility, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
N-(3-ethynylphenyl)cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-11-6-5-9-13(10-11)15-14(16)12-7-3-4-8-12/h1,5-6,9-10,12H,3-4,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRYJNQUQJXOJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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